3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound characterized by its unique structural features. This compound contains a thieno[2,3-b]pyridine core, which is fused with a thienyl group and substituted with a trifluoromethyl group and an amino group. The presence of the fluorine atom in the phenyl ring enhances its electronic properties, potentially influencing its reactivity and biological activity.
Due to the limited information on fdi-6, no data exists on its safety profile. Compounds containing thienyl and fluorophenyl groups can exhibit varying toxicity profiles depending on their structure [, ]. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment.
Research indicates that compounds in the thieno[2,3-b]pyridine class exhibit a range of biological activities. These may include:
The synthesis of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves several steps:
The unique properties of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide make it suitable for various applications:
Studies exploring the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Key areas include:
Several compounds share structural similarities with 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | Benzyl instead of thienyl | Potentially different biological activity profiles |
6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide | Lacks amino substitution | May exhibit different reactivity patterns |
5-amino-N-(3-fluorophenyl)-6-(1-thienyl)thieno[2,3-b]pyridine-2-carboxamide | Different amino substitution pattern | Variations in pharmacokinetics |
These compounds illustrate the diversity within the thieno[2,3-b]pyridine family while highlighting the unique attributes of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Each compound's distinct substitutions lead to varied biological activities and potential applications.
The ¹H nuclear magnetic resonance spectrum of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibits characteristic resonances that provide detailed structural information [1] [2]. The aromatic proton signals appear in the region of 7.0-8.5 parts per million, with the thiophene ring protons typically resonating at 7.0-8.0 parts per million [3]. The amino group protons manifest as a broad signal in the range of 6.5-7.5 parts per million, displaying the characteristic deuterium oxide exchangeable behavior observed in similar thieno[2,3-b]pyridine derivatives [2] [3].
The carboxamide proton presents as a downfield signal between 9.0-10.0 parts per million, consistent with the electron-withdrawing nature of the carboxamide functionality [3] [4]. The fluorophenyl aromatic protons appear as multipets in the 7.0-7.5 parts per million region, with coupling patterns indicative of the 1,4-disubstitution pattern [4]. Integration patterns confirm the expected proton ratios, with the aromatic regions showing appropriate multiplicities corresponding to the substitution patterns of the heterocyclic rings [1] [3].
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments characteristic of the complex heterocyclic structure [2] [3]. The carbonyl carbon of the carboxamide group resonates in the typical range of 160-170 parts per million, confirming the amide functionality [3] [4]. The aromatic carbon signals appear between 120-160 parts per million, with the thieno[2,3-b]pyridine core carbons exhibiting characteristic chemical shifts consistent with published data for similar compounds [1] [2].
The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million [5] [6]. The amino-substituted carbon shows a distinctive downfield shift to approximately 145-160 parts per million, reflecting the electron-donating nature of the amino group [4]. The thienyl ring carbons resonate in the expected range of 125-135 parts per million, with multiplicity patterns consistent with the five-membered heterocyclic structure [3].
The fluorine atom on the phenyl ring appears as a distinct signal in the range of -110 to -120 parts per million, characteristic of aromatic fluorine substituents [5]. The chemical shift sensitivity of these fluorine environments to local electronic effects provides valuable structural confirmation [7]. Temperature and solvent effects on the ¹⁹F chemical shifts have been documented to be minimal for such aromatic fluorine environments, ensuring reliable spectroscopic identification [5] [6].
The molecular ion peak for 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide appears at mass-to-charge ratio 433, corresponding to the molecular formula C₁₉H₁₁F₄N₃OS₂ [8]. The molecular ion exhibits low to medium relative intensity, typical for complex aromatic compounds containing heteroatoms [9] [10]. The isotope pattern confirms the presence of sulfur atoms and provides additional structural verification through the characteristic peak spacing [9].
The fragmentation pattern reveals several diagnostic pathways characteristic of the compound structure [9] [10]. Loss of the trifluoromethyl radical (molecular weight 69) produces a significant fragment at mass-to-charge ratio 364, representing a common fragmentation pathway for trifluoromethyl-substituted aromatics [10]. The loss of the amino group generates a fragment at mass-to-charge ratio 416, though this pathway exhibits lower intensity due to the stability of the amino substituent [10].
Carboxamide group elimination produces a fragment at mass-to-charge ratio 390, representing loss of the entire CONH₂ functionality [10]. The fluorophenyl fragment appears in the mass-to-charge ratio range of 95-110, exhibiting medium to high relative intensity due to the stability of the aromatic fragment [9] [10]. The thienyl fragment manifests at mass-to-charge ratio 83-97, consistent with documented fragmentation patterns of thiophene-containing compounds [10].
The thieno[2,3-b]pyridine core structure demonstrates remarkable stability under electron ionization conditions, producing high-intensity fragments in the mass-to-charge ratio range of 180-200 [10]. This behavior reflects the aromatic stabilization of the fused heterocyclic system and provides a reliable diagnostic feature for structural identification [9]. The retention of the core structure facilitates the identification of substitution patterns and confirms the integrity of the heterocyclic framework [10].
The amino group exhibits characteristic absorption bands in the 3300-3500 wavenumber region, displaying both symmetric and asymmetric stretching vibrations [11] [12]. These bands appear with medium to strong intensity and show the typical broad character associated with primary amine groups [12] [13]. The breadth of these absorptions results from hydrogen bonding interactions and rotational freedom of the amino group [11].
The carboxamide group produces a strong absorption band in the 1630-1690 wavenumber region, corresponding to the amide first band (amide I) [11] [12]. This carbonyl stretching vibration appears as a sharp, intense peak that serves as a diagnostic feature for the carboxamide functionality [12] [13]. The exact position within this range depends on the electronic environment and hydrogen bonding interactions [11].
The trifluoromethyl group generates multiple strong absorption bands in the 1100-1200 wavenumber region due to carbon-fluorine stretching vibrations [11] [12]. These bands exhibit high intensity and provide unambiguous identification of the trifluoromethyl substituent [11]. Additional carbon-fluorine stretching modes appear throughout the 1000-1300 wavenumber range, creating a characteristic fingerprint region for trifluoromethyl-containing compounds [12].
The aromatic ring systems produce characteristic absorption bands in multiple regions [11] [12]. Aromatic carbon-carbon stretching vibrations appear at 1450-1600 wavenumbers with medium intensity, while thiophene ring breathing modes manifest at 1400-1500 wavenumbers [12] [14]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region with medium intensity, providing confirmation of the aromatic character [11] [13].
The ultraviolet-visible absorption spectrum of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibits multiple absorption bands corresponding to different electronic transitions [15] [16]. The primary π→π* transitions of the aromatic rings occur in the 250-280 nanometer range with high molar absorptivity values of 10,000-50,000 reciprocal molar per centimeter [15]. These transitions reflect the aromatic character of the thieno[2,3-b]pyridine core and the substituted phenyl ring [16].
The extended conjugation system created by the fused heterocyclic structure produces additional absorption bands in the 280-320 nanometer region [15] [16]. These transitions exhibit enhanced molar absorptivity values of 20,000-60,000 reciprocal molar per centimeter due to the delocalized electronic system [16]. The presence of electron-withdrawing substituents such as the trifluoromethyl group influences the position and intensity of these absorption bands [15].
The nitrogen and sulfur heteroatoms contribute n→π* transitions in the 300-350 nanometer region with moderate molar absorptivity values of 1,000-10,000 reciprocal molar per centimeter [15]. These transitions, while less intense than the π→π* transitions, provide important information about the electronic structure and heteroatom environments [16]. The amino group substituent particularly influences these transition energies through its electron-donating character [15].
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